GSK-872 Hydrochloride: A Technical Guide to its Role in the Necroptosis Pathway
GSK-872 Hydrochloride: A Technical Guide to its Role in the Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This programmed cell death is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). GSK-872 hydrochloride has been identified as a potent and selective inhibitor of RIPK3, making it an invaluable tool for dissecting the necroptosis pathway and a potential therapeutic agent. This technical guide provides an in-depth overview of GSK-872, its mechanism of action, and its application in studying the intricate signaling network of necroptosis. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Necroptosis
Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[1][2] This process is initiated by various stimuli, including death receptor ligands like Tumor Necrosis Factor-alpha (TNF-α), Toll-like receptor (TLR) activation, and viral infections.[3][4] The central axis of the necroptosis pathway is the formation of a multi-protein complex known as the necrosome, which is composed of activated RIPK1 and RIPK3.[1][5]
Under conditions where apoptosis is inhibited, for instance by the pan-caspase inhibitor z-VAD-FMK, the necrosome assembles.[6] Within this complex, RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs), undergo autophosphorylation and cross-phosphorylation.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[1] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[2][8] At the membrane, oligomerized MLKL is believed to form pores, leading to ion influx, cell swelling, and eventual lysis.[3]
GSK-872 Hydrochloride: A Selective RIPK3 Inhibitor
GSK-872 hydrochloride is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a potent and highly selective inhibitor of RIPK3 kinase activity.[6][9] Its selectivity for RIPK3 over a wide range of other kinases, including the structurally related RIPK1, makes it a precise tool for investigating the specific role of RIPK3 in cellular processes.[10]
Mechanism of Action
GSK-872 binds to the kinase domain of RIPK3, preventing its autophosphorylation and its ability to phosphorylate downstream substrates, most notably MLKL.[11][12] By inhibiting RIPK3 kinase activity, GSK-872 effectively blocks the execution phase of necroptosis. It has been shown to inhibit TNF-induced necroptosis in various cell lines, as well as necroptosis triggered by RIPK1-independent pathways such as TLR3 and DAI activation.[9][13] Interestingly, at higher concentrations (3-10 µM), GSK-872 has been observed to induce apoptosis, a phenomenon that underscores the intricate crosstalk between cell death pathways.[10]
Quantitative Data
The potency and selectivity of GSK-872 have been characterized in various assays. The following tables summarize key quantitative data for this inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (Kinase Activity) | 1.3 nM | Cell-free | [9][10][14] |
| IC₅₀ (Binding Affinity) | 1.8 nM | Cell-free | [9][11][14] |
| Selectivity | >1000-fold over a panel of 300 other kinases, including RIPK1 | Kinase screening | [6][10] |
| Cell-based IC₅₀ Shift | 100- to 1000-fold higher than cell-free assays | Cell-based | [9][12][15] |
Table 1: Potency and Selectivity of GSK-872 Hydrochloride.
| Cell Line | Stimulus | GSK-872 Concentration | Effect | Reference |
| HT-29 (Human) | TNF-α + Smac mimetic + z-VAD | Concentration-dependent | Blocks necroptosis | [9][16] |
| 3T3-SA (Mouse) | TNF + z-VAD-fmk | 0.3, 1, 3 µM | Inhibits TNF-induced cell death | [9] |
| Primary Human Neutrophils | Not specified | Not specified | Blocks necroptosis | [9][10] |
| Mouse Embryonic Fibroblasts (MEFs) | TNF-α + Smac mimetic + z-VAD | Concentration-dependent | Blocks necroptosis | [16] |
| R28 (Rat Retinal Ganglion Cells) | Glutamate | Up to 40 µM | Promotes cell viability | [17] |
Table 2: In Vitro Efficacy of GSK-872 in Various Cell Models.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of GSK-872 on the necroptosis pathway. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Induction of Necroptosis in Cell Culture
Objective: To induce necroptosis in a controlled in vitro setting to study the effects of GSK-872.
Materials:
-
Cell line of interest (e.g., HT-29, L929, MEFs)
-
Complete cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
GSK-872 hydrochloride
-
DMSO (vehicle control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of GSK-872 in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Pre-treat the cells with various concentrations of GSK-872 or DMSO (vehicle control) for 1-2 hours.[16]
-
Prepare a treatment cocktail containing TNF-α (e.g., 10-40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in culture medium.[13][16]
-
Add the treatment cocktail to the pre-treated cells.
-
Incubate the plate for a predetermined time (e.g., 18-48 hours), depending on the cell line and experimental goals.[9][16]
-
Assess cell viability using a suitable assay (see Protocol 3.2).
Cell Viability Assay (e.g., ATP-based)
Objective: To quantify the extent of cell death and the protective effect of GSK-872.
Materials:
-
Cells treated as in Protocol 3.1
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
After the incubation period, equilibrate the 96-well plate to room temperature.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix the contents by shaking for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for a specified time to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate cell viability as a percentage relative to the untreated or vehicle-treated control.
Western Blotting for Necroptosis Markers
Objective: To detect the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, MLKL) following treatment.
Materials:
-
Cells treated in larger format (e.g., 6-well plates) as per Protocol 3.1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The most reliable method to detect necroptosis is by measuring the phosphorylation status of MLKL.[18]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core necroptosis signaling pathway and the mechanism of action of GSK-872.
Caption: TNF-α induced necroptosis signaling pathway.
Caption: Mechanism of action of GSK-872 in the necroptosis pathway.
Caption: General experimental workflow for studying GSK-872 effects.
Conclusion
GSK-872 hydrochloride is a powerful and selective tool for the study of necroptosis. Its ability to specifically inhibit RIPK3 kinase activity allows for the precise dissection of this signaling pathway and its role in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize GSK-872 in their investigations. As our understanding of necroptosis continues to expand, the use of such specific inhibitors will be paramount in developing novel therapeutic strategies for a range of inflammatory and degenerative diseases.
References
- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. biomedres.us [biomedres.us]
- 8. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. glpbio.com [glpbio.com]
- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 16. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 17. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studying cell death | Abcam [abcam.com]
